molecular formula C17H21N3O2S2 B2526739 3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034519-68-9

3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No. B2526739
CAS RN: 2034519-68-9
M. Wt: 363.49
InChI Key: RSOTWHIMUQRZFU-UHFFFAOYSA-N
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Description

The compound "3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as the 1,3,4-oxadiazole ring and various amide linkages, which are often explored for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic organic acids or hydrazides, transforming into esters, and then further into oxadiazole derivatives. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves converting organic acids into corresponding esters, hydrazides, and finally oxadiazole thiols before reacting with bromobutanamide . Similarly, the synthesis of indole-based oxadiazole scaffolds involves a nucleophilic substitution reaction of a nucleophile with various electrophiles to achieve the final compounds .

Molecular Structure Analysis

The molecular structure of compounds containing the 1,3,4-oxadiazole ring is crucial for their biological activity. The presence of substituents on the oxadiazole ring and the nature of the amide linkage can significantly influence the compound's properties and activity. For example, the presence of a phenylthio moiety, as in the compound of interest, could potentially affect the molecule's binding affinity and selectivity towards biological targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their biological activities. For instance, the oxadiazole ring can participate in nucleophilic substitution reactions, which is a common method for introducing various substituents and modifying the compound's structure to enhance its biological activity . The reactivity of the amide linkage and the phenylthio group would also be important for the compound's overall chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are influenced by their molecular structure. The presence of heteroatoms and aromatic systems within the molecule can affect its lipophilicity and, consequently, its pharmacokinetic properties. The oxadiazole ring, in particular, is known to confer rigidity to the molecule, which can impact its binding to biological targets .

Scientific Research Applications

Novel Scaffolds for Urease Inhibition

Research has developed novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showcasing their potential as potent urease inhibitors. These compounds were synthesized through a multistep process, leading to a series of molecules with significant in vitro inhibitory potential against the urease enzyme. This study indicates that such scaffolds could be valuable in therapeutic agent design programs, with mild cytotoxicity towards cell membranes suggesting a safer profile for drug development (Nazir et al., 2018).

Antimicrobial Applications

Another study explored the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its derivatives, demonstrating good antibacterial activity against Rhizobium radiobacter. This research highlights the potential of structurally related compounds in addressing bacterial infections, indicating the broad applicability of such chemical frameworks in antimicrobial drug development (Tumosienė et al., 2012).

Anticancer Potentials

Synthesis efforts have also led to the creation of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties, evaluated as potent anticancer agents. These compounds were tested in vitro for their efficacy against Hepatocellular carcinoma (HepG-2) cell lines, with certain derivatives showing promising results. This research underscores the potential of such compounds in cancer therapy, providing a foundation for further exploration in anticancer drug design (Gomha et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

properties

IUPAC Name

3-phenylsulfanyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c21-15(8-11-24-14-4-2-1-3-5-14)18-12-16-19-17(20-22-16)13-6-9-23-10-7-13/h1-5,13H,6-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOTWHIMUQRZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

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